molecular formula C7H12F2O B2462016 cis-4-(Difluoromethyl)cyclohexanol CAS No. 1780532-19-5

cis-4-(Difluoromethyl)cyclohexanol

Cat. No.: B2462016
CAS No.: 1780532-19-5
M. Wt: 150.169
InChI Key: ROILISFRTKDLLD-UHFFFAOYSA-N
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Description

cis-4-(Difluoromethyl)cyclohexanol is an organic compound with the molecular formula C₇H₁₂F₂O It is characterized by the presence of a difluoromethyl group attached to a cyclohexane ring, which also bears a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(Difluoromethyl)cyclohexanol typically involves the introduction of the difluoromethyl group onto a cyclohexane ring. One common method is the difluoromethylation of cyclohexanone followed by reduction to yield the desired alcohol. The reaction conditions often involve the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran at low temperatures to ensure selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods may also incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

cis-4-(Difluoromethyl)cyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-(Difluoromethyl)cyclohexanone.

    Reduction: The compound can be reduced to form 4-(Difluoromethyl)cyclohexane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for halogenation.

Major Products

    Oxidation: 4-(Difluoromethyl)cyclohexanone

    Reduction: 4-(Difluoromethyl)cyclohexane

    Substitution: Various substituted cyclohexane derivatives depending on the reagent used.

Scientific Research Applications

cis-4-(Difluoromethyl)cyclohexanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of cis-4-(Difluoromethyl)cyclohexanol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)cyclohexan-1-ol: Similar structure but with a trifluoromethyl group, which may exhibit different reactivity and biological activity.

    4-(Methyl)cyclohexan-1-ol: Lacks fluorine atoms, resulting in different chemical properties and applications.

    4-(Chloromethyl)cyclohexan-1-ol:

Uniqueness

cis-4-(Difluoromethyl)cyclohexanol is unique due to the presence of the difluoromethyl group, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(difluoromethyl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O/c8-7(9)5-1-3-6(10)4-2-5/h5-7,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROILISFRTKDLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780532-19-5
Record name 4-(difluoromethyl)cyclohexan-1-ol
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